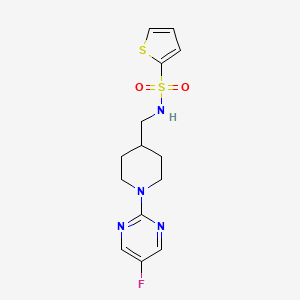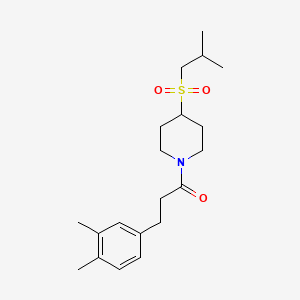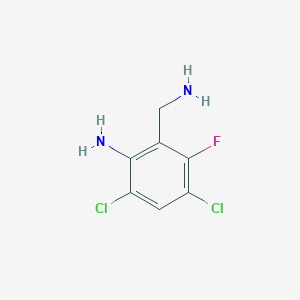
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that features a unique combination of furan, morpholine, pyridine, and oxalamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural diversity, which allows for various chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Furan-Morpholine Intermediate
Starting Materials: Furan-2-carbaldehyde and morpholine.
Reaction: The furan-2-carbaldehyde reacts with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the furan-morpholine intermediate.
Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Formation of the Pyridine Intermediate
Starting Materials: Pyridine-3-carboxaldehyde.
Reaction: The pyridine-3-carboxaldehyde is reacted with an appropriate amine to form the pyridine intermediate.
Conditions: This reaction is often performed under reflux conditions in ethanol.
-
Coupling Reaction
Starting Materials: The furan-morpholine intermediate and the pyridine intermediate.
Reaction: These intermediates are coupled using oxalyl chloride to form the final product, this compound.
Conditions: The coupling reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine and oxalamide moieties can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a different position of the pyridine ring.
N1-(2-(furan-2-yl)-2-piperidinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and potential biological activities. Its structure provides a balance of hydrophilic and hydrophobic regions, making it versatile for various applications in medicinal chemistry and material science.
This compound’s distinct combination of furan, morpholine, pyridine, and oxalamide moieties sets it apart from other similar compounds, offering unique opportunities for research and development in multiple scientific fields.
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-17(20-12-14-3-1-5-19-11-14)18(24)21-13-15(16-4-2-8-26-16)22-6-9-25-10-7-22/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCBLVKEVDOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)


![2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)

![1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771546.png)

![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)



![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)
